molecular formula C10H6ClN3O B2778798 2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}malononitrile CAS No. 866038-31-5

2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}malononitrile

Cat. No. B2778798
CAS RN: 866038-31-5
M. Wt: 219.63
InChI Key: CHCWZGMDKOAGNN-UHFFFAOYSA-N
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Description

The compound “2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}malononitrile” is a chemical compound with the molecular formula C10H6ClN3O . It has a molecular weight of 299.71 . The compound is also known by its IUPAC name 2-{[4-(chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3 (2H)-dione .


Synthesis Analysis

The synthesis of this compound involves the reaction of cyanoacetylhydrazine with chloroacetone . This reaction gives the N-(1-chloropropan-2-ylidene)-2-cyanoacetohydrazide . This compound can then react with either hydrazine hydrate or phenylhydrazine to give the corresponding 1,2,4-triazine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C16H10ClNO3/c17-7-14(19)9-5-10(18-8-9)6-13-15(20)11-3-1-2-4-12(11)16(13)21/h1-6,8,18H,7H2 .


Chemical Reactions Analysis

The compound can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at five possible sites . Nucleophiles can attack the carbon atom of the carbonyl group (position 3) and the carbon atom of the nitrile function (position 5) . In addition, the carbon atom of the active methylene group (position 4) and the nitrogen atoms of the hydrazine portion (position 1 and position 2) are liable to attack by electrophiles .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Bioactivity of Polysubstituted Derivatives Polysubstituted 1-(4-(1H-pyrrol-1-yl)Phenyl)-1H-Pyrrole derivatives, including those related to malononitrile, were synthesized and exhibited antibacterial activity. The process involved the reaction of 1,4-phenylenediamine with chloroacetone, further reacting with malononitrile to yield bispyrrole derivatives. These compounds were evaluated for their antibacterial properties (Elassar, 2012).

Novel Push-Pull Chromophores A novel method for synthesizing 2-(3-cyano-5-hydroxy-5-methyl-4-vinylene-1H-pyrrol-2(5H)-ylidene)malononitriles, which serve as functionalized analogs of tricyanofuran-containing push-pull chromophores, has been developed. This process involves the interaction between malononitrile dimer and diacetyl, followed by reactions with aldehydes. This method represents a promising approach for creating a new group of push-pull chromophores (Belikov et al., 2018).

Crystal Structure Analysis

Synthesis and Crystal Structure of Dipyrrolidinyl Derivative 2-[(dipyrrolidin-1-yl)methylene] malononitrile was synthesized and its crystal structure analyzed through X-ray diffraction. This study provided valuable insights into the compound's orthorhombic crystal system, bond lengths, and angles, highlighting the detailed structural framework of this compound (Al-Adiwish & Barag, 2022).

Application in Organic Synthesis

Formation of Heterocyclic Compounds The process of aminometylation of 2-(bis(alkylthio)methylene)malononitriles led to the creation of heterocyclic compounds like pyrido[1,2-a][1,3,5]triazines and 1,3,5,7-tetrazocine derivatives. This method is noted for its ability to undergo heterocyclization, demonstrating the compound's utility in synthesizing complex organic structures (Khrapova et al., 2020).

Biological Activities and Applications

Antibacterial and Antifungal Activities Synthesized bispyrrole derivatives and pyrazolo[5,1-c][1,2,4]triazines were evaluated for their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells. These studies highlight the potential therapeutic applications of these compounds in combating infectious diseases and cancer (Al-Adiwish et al., 2017).

Industrial Applications

Synthesis of Disperse Dyes The incorporation of malononitrile into the structure of disperse dyes resulted in deeper colors and shades with enhanced fastness properties on polyester and nylon fabrics. This research indicates the potential of malononitrile-based compounds in improving the quality and durability of industrial dyes (Lams et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with this compound are H302, H312, and H332 .

properties

IUPAC Name

2-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-3-10(15)8-2-9(14-6-8)1-7(4-12)5-13/h1-2,6,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCWZGMDKOAGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)CCl)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile

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